molecular formula C23H24N2O4S B3516322 N-(4-ethoxyphenyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide

N-(4-ethoxyphenyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide

Cat. No.: B3516322
M. Wt: 424.5 g/mol
InChI Key: DNFCCOUWSUZJHE-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes ethoxy, methyl, and sulfamoyl groups attached to a benzamide core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where an ethoxy substituent is added to the benzene ring.

    Sulfonamide Formation: The sulfamoyl group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.

    Final Assembly: The final step involves coupling the intermediate compounds to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The sulfamoyl group is known to interact with enzymes, potentially inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide
  • N-(4-ethoxyphenyl)-3-methylbenzamide
  • N-(3-methylphenyl)-3-methylbenzamide

Uniqueness

N-(4-ethoxyphenyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-4-29-21-12-10-19(11-13-21)24-23(26)18-9-8-17(3)22(15-18)30(27,28)25-20-7-5-6-16(2)14-20/h5-15,25H,4H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFCCOUWSUZJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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